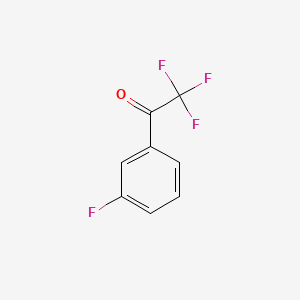

2,2,2,3'-Tetrafluoroacetophenone

Description

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSPTMFCJGKOQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061042 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-64-5 | |

| Record name | 2,2,2,3′-Tetrafluoroacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 708-64-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(3-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(3-fluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical and chemical properties of α,α,α,3-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

α,α,α,3-Tetrafluoroacetophenone, also known as 1-(3-fluorophenyl)-2,2,2-trifluoroethanone, is a halogenated aromatic ketone. The presence of a trifluoromethyl group and a fluorine atom on the phenyl ring imparts unique electronic properties that are of significant interest in medicinal chemistry. Fluorinated organic compounds often exhibit altered metabolic stability, binding affinity, and lipophilicity, making them valuable motifs in the design of novel therapeutic agents.[1][2] This guide focuses specifically on the 3-fluoro isomer and summarizes its core characteristics based on currently available data.

Chemical and Physical Properties

The fundamental physical and chemical properties of α,α,α,3-Tetrafluoroacetophenone are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O | |

| Molecular Weight | 192.11 g/mol | |

| CAS Number | 708-64-5 | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 79 °C at 50 mmHg | |

| Density | 1.372 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.444 |

Synthesis

A specific, detailed, and experimentally validated protocol for the synthesis of α,α,α,3-Tetrafluoroacetophenone is not available in the reviewed literature. However, general synthetic routes to analogous aryl trifluoromethyl ketones are well-established. These methods typically involve the reaction of an organometallic reagent derived from a halo-aromatic compound with a trifluoroacetylating agent. For instance, the synthesis of similar compounds has been achieved through the Grignard reaction of a substituted bromobenzene with a trifluoroacetic acid derivative.[3]

A plausible synthetic pathway for α,α,α,3-Tetrafluoroacetophenone could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of α,α,α,3-Tetrafluoroacetophenone.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry) for α,α,α,3-Tetrafluoroacetophenone are not available in the public domain. The acquisition and publication of such data would be of significant value to the scientific community.

Chemical Reactivity and Potential Applications

The chemical reactivity of α,α,α,3-Tetrafluoroacetophenone is dictated by the electrophilic nature of the carbonyl group and the electronic properties of the fluorinated aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

The presence of fluorine atoms in drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties.[4] Trifluoromethyl groups, in particular, are known to increase metabolic stability and can alter the binding mode and affinity of a molecule to its biological target.[1] While no specific biological activities have been reported for α,α,α,3-Tetrafluoroacetophenone, the broader class of trifluoromethyl ketones has been investigated for various therapeutic applications, including as enzyme inhibitors.[3]

Given the structural motifs present in α,α,α,3-Tetrafluoroacetophenone, it could be a valuable building block in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

Based on available safety data sheets, α,α,α,3-Tetrafluoroacetophenone is a flammable liquid and should be handled with appropriate precautions. It is classified as an irritant to the eyes, skin, and respiratory system.

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion and Future Outlook

α,α,α,3-Tetrafluoroacetophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. While its basic physical and chemical properties are documented, there is a significant lack of detailed experimental data, including validated synthetic protocols, comprehensive spectroscopic characterization, and biological activity studies. Further research is warranted to fully elucidate the properties and potential of this compound. The generation and dissemination of this missing information would be a valuable contribution to the scientific community and could facilitate its use in the development of novel chemical entities.

References

- 1. Bioactivities and Synthesis of Trifluoromethyl Alkyl Ketones [manu56.magtech.com.cn]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2,2,2,3'-Tetrafluoroacetophenone molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2,2,2,3'-Tetrafluoroacetophenone, a fluorinated aryl alkyl ketone. The data is presented for easy reference in research and development applications.

Physicochemical Data Summary

The fundamental molecular properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C8H4F4O[1][2][3] |

| Molecular Weight | 192.11 g/mol [1][3] |

| CAS Number | 708-64-5[1][2][3] |

Logical Relationship of Molecular Properties

The chemical formula dictates the molecular weight, which is a fundamental property for any chemical synthesis, analysis, or formulation.

Figure 1. Relationship between key identifiers and properties.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2,2,3'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,2,3'-Tetrafluoroacetophenone. Due to the absence of publicly available experimental spectra for this specific isomer, this guide leverages established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and analysis of substituent effects, to predict and interpret the spectral features. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science who may be working with or seeking to identify this compound.

Introduction

This compound is a fluorinated aromatic ketone of interest in various chemical and pharmaceutical research areas. The presence of both a trifluoromethyl group and a fluorine atom on the phenyl ring introduces unique electronic properties and potential biological activities. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such fluorinated organic molecules. The ¹H and ¹⁹F nuclei are both spin ½ and have high natural abundance, making them ideal for NMR analysis. This guide will detail the theoretical ¹H and ¹⁹F NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the four protons on the aromatic ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the trifluoroacetyl group and the fluorine substituent at the 3'-position.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2' | 8.0 - 8.2 | ddd | ⁴JHF ≈ 2-3 Hz, ³JHH ≈ 7-8 Hz, ⁵JHF ≈ 0.5-1 Hz |

| H-4' | 7.8 - 8.0 | ddd | ³JHH ≈ 8 Hz, ³JHF ≈ 5-7 Hz, ⁴JHH ≈ 2 Hz |

| H-5' | 7.5 - 7.7 | t | ³JHH ≈ 8 Hz |

| H-6' | 7.9 - 8.1 | dt | ³JHH ≈ 8 Hz, ⁴JHF ≈ 5-7 Hz, ⁴JHH ≈ 2 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation of the Predicted ¹H Spectrum:

-

H-2': This proton is ortho to the trifluoroacetyl group and meta to the fluorine atom. It is expected to be the most deshielded aromatic proton due to the strong electron-withdrawing nature of the adjacent carbonyl group. It will likely appear as a doublet of doublet of doublets, showing coupling to H-6' (ortho), a smaller coupling to H-4' (para), and a small through-space or long-range coupling to the fluorine at the 3'-position.

-

H-4': This proton is para to the trifluoroacetyl group and ortho to the fluorine atom. It will experience significant deshielding and will be split by H-5' (ortho) and the fluorine at 3' (ortho). A smaller meta coupling to H-6' might also be observed, resulting in a doublet of doublet of doublets.

-

H-5': This proton is meta to the trifluoroacetyl group and para to the fluorine atom. It is expected to be the most shielded of the aromatic protons. It will primarily show coupling to its two ortho neighbors, H-4' and H-6', appearing as a triplet (assuming similar coupling constants).

-

H-6': This proton is ortho to the trifluoroacetyl group and meta to the fluorine atom. It will be deshielded and will show coupling to H-5' (ortho) and a smaller meta coupling to H-2'. A significant coupling to the fluorine at the 3'-position is also anticipated, resulting in a doublet of triplets.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show two distinct signals: one for the -CF₃ group and one for the fluorine atom on the aromatic ring.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CF ₃ | -70 to -75 | q | ⁵JFF ≈ 1-2 Hz |

| Ar-F | -110 to -115 | m | ³JFH ≈ 5-7 Hz, ⁴JFH ≈ 5-7 Hz, ⁵JFF ≈ 1-2 Hz |

Note: Chemical shifts are referenced to CFCl₃. These are predicted values and may vary based on the solvent and experimental conditions.

Interpretation of the Predicted ¹⁹F Spectrum:

-

-CF₃ Group: The trifluoromethyl group directly attached to the carbonyl carbon is expected to appear as a singlet or a very finely split multiplet in the range of -70 to -75 ppm. A small five-bond coupling (⁵JFF) to the aromatic fluorine might be observable, which would result in a narrow quartet.

-

Aromatic Fluorine (C3'-F): The fluorine atom on the aromatic ring will be significantly influenced by its neighboring protons. It is expected to show coupling to the ortho protons (H-2' and H-4') and potentially a smaller coupling to the meta proton (H-6'). Furthermore, a five-bond coupling to the trifluoromethyl group is possible. This would result in a complex multiplet.

Experimental Protocols

While specific experimental data for this compound is unavailable, the following provides a general methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra for similar fluorinated aromatic compounds.

Sample Preparation

-

Solvent Selection: A deuterated solvent that dissolves the compound well and does not have signals overlapping with the analyte's signals should be chosen. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For more polar compounds, acetone-d₆, acetonitrile-d₃, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: For precise chemical shift referencing, an internal standard can be added. Tetramethylsilane (TMS) is the standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is often used, or a secondary internal standard like trifluorotoluene can be employed.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving complex coupling patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate for aromatic compounds.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended for good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 64 scans may be required to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum. A coupled ¹⁹F spectrum (without proton decoupling) should also be acquired to observe the H-F couplings.

-

Spectral Width: A wide spectral width of around 200-250 ppm is necessary due to the large chemical shift range of fluorine.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically used.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is common.

-

Number of Scans: ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 4 to 16) are often needed compared to ¹H NMR.

-

Visualization of Molecular Structure and Key Couplings

The following diagrams, generated using the DOT language, illustrate the molecular structure and the expected spin-spin coupling pathways.

Caption: Molecular structure of this compound.

Caption: Key predicted ¹H-¹H, ¹H-¹⁹F, and ¹⁹F-¹⁹F spin-spin couplings.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the ¹H and ¹⁹F NMR spectra of this compound. While experimental data is not currently available in the public domain, the predictions based on fundamental NMR principles offer a solid foundation for the identification and characterization of this molecule. The detailed experimental protocols and visual diagrams of coupling pathways further equip researchers with the necessary tools to approach the analysis of this and similar fluorinated compounds. It is anticipated that this guide will be a valuable asset for professionals in the fields of chemical synthesis and drug development.

Spectroscopic Analysis of 2,2,2,3'-Tetrafluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for the compound 2,2,2,3'-Tetrafluoroacetophenone. This document is intended to serve as a comprehensive resource, offering available spectral data, standardized experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of such compounds.

Compound Information

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₈H₄F₄O |

| Molecular Weight | 192.11 g/mol |

| CAS Number | 708-64-5 |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

An Attenuated Total Reflectance (ATR) IR spectrum is publicly available for this compound.[1] The key absorption bands are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O (Ketone) stretch |

| ~1600, ~1480 | Medium-Strong | C=C Aromatic ring stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~3100-3000 | Weak | C-H (aromatic) stretch |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

For the acquisition of an ATR-IR spectrum of a solid or liquid sample like this compound, the following general protocol can be followed:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure with the built-in press to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Data

As of the latest search, publicly available experimental mass spectrometry data for this compound could not be located. However, based on the structure of the molecule and common fragmentation patterns of acetophenones and fluorinated compounds, the following key fragments can be anticipated in an electron ionization (EI) mass spectrum.

| m/z | Proposed Fragment Ion |

| 192 | [M]⁺ (Molecular ion) |

| 173 | [M - F]⁺ |

| 164 | [M - CO]⁺ |

| 123 | [M - CF₃]⁺ |

| 95 | [C₆H₄F]⁺ |

| 69 | [CF₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile compound such as this compound, GC-MS with electron ionization (EI) is a suitable analytical technique. A general protocol is outlined below:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system. The compound will be separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation and peak shape.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI-MS, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Analytical Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Safe Handling of 2,2,2,3'-Tetrafluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 2,2,2,3'-Tetrafluoroacetophenone (CAS No. 708-64-5). The information is intended to support laboratory safety and procedural planning for professionals working with this compound.

Chemical and Physical Properties

This compound is a fluorinated organic compound with the molecular formula C₈H₄F₄O.[1][2] Its molecular weight is 192.11 g/mol .[1][3] This compound is also known by several synonyms, including alpha,alpha,alpha,3-Tetrafluoroacetophenone and 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone.[1][2]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄F₄O | [1][2] |

| Molecular Weight | 192.11 g/mol | [1][3] |

| CAS Number | 708-64-5 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 79 °C at 50 mm Hg | [1][5] |

| Density | 1.372 g/mL at 25 °C | [1][5] |

| Refractive Index | n20/D 1.444 | [1][5] |

| Flash Point | 64 °F (approximately 17.8 °C) | [1] |

Table 2: Chemical and Safety Properties of this compound

| Property | Value | Source(s) |

| Hazard Codes | F (Flammable), Xi (Irritant) | [1] |

| Risk Statements | R11 (Highly flammable), R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

| Safety Statements | S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing) | [1] |

| RID/ADR | UN 1224 3/PG 2 | [1] |

| WGK Germany | 3 | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][6]

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Danger[2]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize risk to personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles and a face shield.[7]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[7]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots are advised.[7]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown).[7]

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[8] Use explosion-proof electrical, ventilating, and lighting equipment.[8]

Handling Procedures

-

Avoid all personal contact, including inhalation of vapors.[9]

-

Do not eat, drink, or smoke in the work area.

-

Keep the container tightly closed when not in use.[8]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[8]

-

Use only non-sparking tools.[8]

-

Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[8]

-

Wash hands thoroughly after handling.[7]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area.[8]

-

Keep the container tightly closed.[8]

-

Store away from incompatible materials and sources of ignition.[9]

-

Recommended storage temperature is between 2-8°C.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, get medical advice/attention.[7]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: If swallowed, clean the mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The vapor is heavier than air and may travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[8]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

Toxicological and Ecological Information

Detailed toxicological properties of this compound have not been fully investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1] There is no available data on carcinogenicity, mutagenicity, or reproductive toxicity.[7]

Ecotoxicological data is also limited. It is advised to prevent the substance from entering the environment, including drains and watercourses.[7]

Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not mix with other waste streams. Contaminated packaging should be handled as the product itself.[7]

This technical guide is intended for informational purposes and should not replace a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use.

References

- 1. This compound CAS#: 708-64-5 [amp.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.ie [fishersci.ie]

- 5. chembk.com [chembk.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Ascendant Therapeutic Potential of Fluorinated Acetophenones: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to bioactive molecules.[1] Among the myriad of fluorinated synthons, fluorinated acetophenones have emerged as versatile precursors to a wide array of compounds with significant therapeutic potential. This technical guide delves into the core biological activities of fluorinated acetophenone derivatives, presenting a comprehensive overview of their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document provides summarized quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Fluorinated acetophenone derivatives, particularly in the form of chalcones, have demonstrated notable cytotoxic effects against various cancer cell lines.[2][3] These compounds often exert their anticancer activity through the disruption of microtubule dynamics and the modulation of key signaling pathways involved in cell proliferation and survival.

Quantitative Analysis of Anticancer Activity

The cytotoxic efficacy of fluorinated acetophenone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A summary of reported IC50 values for various fluorinated chalcones is presented below.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Chalcones | Chalcone 2a | HepG2 (Liver) | 67.51 ± 2.26 | [2] |

| Fluorinated Chalcones | Various derivatives | HepG2 (Liver) | 67.51 - 108.20 | [2] |

| α-Fluoro Chalcones | Compound 4c | Hela (Cervical), U937 (Leukemia) | 0.025 | [4] |

| α-Fluoro Chalcones | Compound 4c | Various (5 lines) | 0.025 - 0.202 | [4] |

| Fluorinated 3,4-dihydroxychalcones | 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone (7) | 39 Human Cancer Cell Lines | Most effective in panel | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well tissue culture plates

-

Fluorinated acetophenone derivative (test compound)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6][7]

-

Compound Treatment: Prepare serial dilutions of the fluorinated acetophenone derivative in the culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., etoposide).[8] Incubate for a further 24, 48, or 72 hours.[6]

-

MTT Addition: Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Disruption of Tubulin Polymerization

Several fluorinated chalcones exert their anticancer effects by targeting the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for in vitro tubulin polymerization assay.

Antimicrobial Activity

Fluorinated acetophenones and their derivatives have demonstrated promising activity against a range of microbial pathogens. The introduction of fluorine can enhance the antimicrobial properties of the parent acetophenone scaffold.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative | Microorganism | MIC (µM) | Reference |

| Substituted Acetophenones | Para/meta-substituted | Mycobacteria | 246 | [10] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Fluorinated acetophenone derivative (test compound)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (standard antibiotic) and negative control (medium only)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the fluorinated acetophenone derivative in the liquid growth medium directly in the wells of a 96-well plate.[11]

-

Inoculation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in the growth medium and add it to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism, as determined by the unaided eye.[11]

Anti-inflammatory Activity

Derivatives of acetophenones have been shown to possess anti-inflammatory properties, and fluorination can potentially enhance this activity.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Fluorinated acetophenone derivative (test compound)

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping and Administration: Divide the rats into groups: a control group, a standard drug group, and test groups receiving different doses of the fluorinated acetophenone derivative. Administer the test compounds and the standard drug (e.g., intraperitoneally) 30 minutes before the carrageenan injection.[12]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[12]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema by the test and standard drugs is calculated by comparing with the control group.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the NF-κB and MAPK signaling pathways.[14]

Signaling Pathway: Canonical NF-κB Activation

Caption: Canonical NF-κB signaling pathway.

Signaling Pathway: JNK/MAPK Cascade

Caption: The JNK/MAPK signaling cascade.

Enzyme Inhibition

Fluorinated organic molecules, including acetophenone derivatives, can act as potent enzyme inhibitors.[15] The unique properties of fluorine can enhance binding affinity and modulate the electronic characteristics of the molecule, leading to effective inhibition.[15]

Quantitative Analysis of Enzyme Inhibition

The inhibitory potential is typically expressed as the Ki (inhibition constant) or IC50 value.

| Compound Class | Enzyme | Ki (µM) | IC50 (µM) | Reference |

| Acetophenone derivatives | α-glycosidase | 167.98 ± 25.06 to 304.36 ± 65.45 | - | [16] |

| Acetophenone derivatives | hCA I | 555.76 ± 56.07 to 1,043.66 ± 98.78 | - | [16] |

| Acetophenone derivatives | hCA II | 598.63 ± 90.04 to 945.76 ± 74.50 | - | [16] |

| Acetophenone derivatives | Acetylcholinesterase | 71.34 ± 11.25 to 143.75 ± 31.27 | - | [16] |

| Acetophenone derivatives | Tyrosinase | - | 73.65 - 101.13 | [16] |

| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | α-glucosidase | - | 0.81 ± 0.07 | [13] |

| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | α-amylase | - | 4.87 ± 0.02 | [13] |

| 4-(4-fluorophenyl)sulfonyl derivative of 2,4-dihydroxyacetophenone | Protein tyrosine phosphatase 1B | - | 27.05 ± 0.01 | [13] |

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Materials:

-

COX-1 and COX-2 enzymes

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Hematin (cofactor)

-

Arachidonic acid (substrate)

-

Fluorinated acetophenone derivative (test inhibitor)

-

Microplate reader or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure (Fluorometric Method):

-

Reagent Preparation: Prepare solutions of the COX enzyme, test inhibitor, and a known inhibitor control (e.g., SC-560 for COX-1).

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor (or vehicle control), and the COX enzyme.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[2]

-

Data Analysis: Calculate the slope of the reaction in the linear range. The percent relative inhibition is calculated by comparing the slope of the sample with the enzyme control.

Conclusion

Fluorinated acetophenones represent a promising class of compounds with a diverse range of biological activities. Their derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through mechanisms involving enzyme inhibition and modulation of critical cellular signaling pathways. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of novel fluorinated acetophenone derivatives is warranted to advance the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Molecular Docking, and Biological Evaluation of Some New Naphthalene-Chalcone Derivatives as Potential Anticancer Agent on MCF-7 Cell Line by MTT Assay [ajgreenchem.com]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. NF-κB Signaling Pathway Diagram [scispace.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2,2,3'-Tetrafluoroacetophenone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2,3'-Tetrafluoroacetophenone (CAS No. 708-64-5), a fluorinated aryl alkyl ketone of significant interest in synthetic and medicinal chemistry. While a singular "discovery" event is not prominently documented, this guide traces the history of the compound through its emergence in chemical literature and databases. It details its physicochemical properties, provides illustrative synthetic protocols, and explores its applications as a versatile building block, particularly in the development of novel pharmaceuticals.

Introduction and Historical Context

This compound, also known as m-fluorotrifluoroacetophenone or 1-(3-fluorophenyl)-2,2,2-trifluoroethanone, is a specialty chemical recognized for its utility in introducing the trifluoromethyl and fluorophenyl moieties into more complex molecules. The incorporation of fluorine atoms into organic compounds is a critical strategy in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.

The precise date and circumstances of the initial synthesis of this compound are not well-documented in readily accessible historical records. However, its presence in chemical databases such as the Beilstein Registry (Beilstein/REAXYS Number: 1872788) and its inclusion in the Toxic Substances Control Act (TSCA) inventory by 1980 indicate that it was a known compound synthesized and characterized by that time.[1] Its history is therefore best understood through the evolution of organofluorine chemistry and the increasing demand for fluorinated building blocks in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical supplier databases and catalogues.

| Property | Value | Reference(s) |

| CAS Number | 708-64-5 | [2] |

| Molecular Formula | C₈H₄F₄O | [2] |

| Molecular Weight | 192.11 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 79 °C at 50 mmHg | [2] |

| Density | 1.372 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.444 | [2] |

| Flash Point | 17 °C (62.6 °F) - closed cup | |

| EINECS Number | 211-903-6 | [2] |

| Beilstein/REAXYS No. | 1872788 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods in organofluorine chemistry. A common and illustrative approach involves the reaction of a Grignard reagent derived from a fluorinated benzene derivative with a trifluoroacetylating agent. Below is a representative experimental protocol adapted from procedures for analogous compounds.

Illustrative Synthesis via Grignard Reaction

This protocol describes the synthesis of a trifluoroacetophenone derivative from a brominated aromatic precursor, which is a general method applicable for the synthesis of this compound from 1-bromo-3-fluorobenzene.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3-fluorobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of a trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, in anhydrous THF is added dropwise to the cooled Grignard solution. The reaction mixture is stirred at this low temperature for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Role in Drug Discovery

The trifluoromethyl group is a well-established bioisostere for several functional groups and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. This compound provides a scaffold that can be elaborated into various heterocyclic and carbocyclic systems. For instance, the ketone functionality can be reduced to a secondary alcohol, which can then participate in further reactions, or it can be used as a handle for condensation reactions to form heterocycles. While specific signaling pathways directly modulated by this compound are not documented, its importance lies in the synthesis of compounds that do interact with biological targets.

Use in the Synthesis of Biologically Active Molecules

This building block is valuable for creating derivatives that may exhibit a range of biological activities. The presence of the meta-fluorine atom on the phenyl ring offers a site for potential metabolic resistance or can influence the electronic properties of the molecule, affecting its binding to target proteins.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is classified as an irritant to the eyes, skin, and respiratory system. Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with established utility in organic synthesis. While its formal "discovery" is not marked by a single seminal publication, its appearance in chemical databases and commercial catalogs from the 1980s onwards attests to its importance. The synthetic routes to this compound are based on well-understood organometallic chemistry, making it an accessible intermediate for researchers. Its primary application lies in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries, where the introduction of fluorine and trifluoromethyl groups is a key strategy for modulating biological activity. This guide provides a foundational understanding of this important chemical for professionals in research and drug development.

References

Electron transfer quenching of m-fluorotrifluoroacetophenone

An In-depth Technical Guide to the Electron Transfer Quenching of m-Fluorotrifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Electron Transfer Quenching

Electron transfer (ET) is a fundamental process in chemistry and biology, playing a crucial role in a vast array of phenomena, including photosynthesis, cellular respiration, and photoredox catalysis. The quenching of an excited state of a molecule by an electron donor or acceptor is a powerful tool for studying these processes. In this context, an excited molecule (the fluorophore) can be deactivated by transferring an electron to (reductive quenching) or accepting an electron from (oxidative quenching) another molecule, termed the quencher.

The process can be generalized as follows:

-

Photoexcitation: F + hν → F*

-

Electron Transfer Quenching: F* + Q → F⁻• + Q⁺• (reductive quenching) or F* + Q → F⁺• + Q⁻• (oxidative quenching)

Here, F is the fluorophore (m-fluorotrifluoroacetophenone), F* is its excited state, and Q is the quencher. The efficiency of this process is governed by the free energy change (ΔG°), which can be estimated using the Rehm-Weller equation.

Core Principles and Theoretical Framework

The feasibility of electron transfer quenching is thermodynamically governed by the change in Gibbs free energy (ΔG°). For an oxidative quenching mechanism, the Rehm-Weller equation provides a means to estimate this value:

ΔG° = E(D⁺/D) - E(A/A⁻) - E₀₀ + C

where:

-

E(D⁺/D) is the oxidation potential of the donor.

-

E(A/A⁻) is the reduction potential of the acceptor.

-

E₀₀ is the excited state energy of the fluorophore.

-

C is the Coulombic term, which is often negligible in polar solvents.

A negative ΔG° indicates that the electron transfer process is thermodynamically favorable.

The kinetics of dynamic quenching are often described by the Stern-Volmer equation:

I₀/I = 1 + Ksv[Q] = 1 + kqτ₀[Q]

where:

-

I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher.

-

kq is the bimolecular quenching rate constant.

-

τ₀ is the lifetime of the excited state in the absence of the quencher.

Mandatory Visualizations

The following diagrams illustrate the key processes and workflows involved in studying electron transfer quenching.

Caption: Electron Transfer Quencing Pathway

Caption: Experimental Workflow for Quenching Studies

Data Presentation

While specific experimental data for m-fluorotrifluoroacetophenone is unavailable, the following tables illustrate how quantitative results from quenching studies would be presented.

Table 1: Photophysical and Electrochemical Properties of m-Fluorotrifluoroacetophenone

| Parameter | Symbol | Value | Units |

| Absorption Maximum | λ_abs_ | TBD | nm |

| Emission Maximum | λ_em_ | TBD | nm |

| Molar Absorptivity | ε | TBD | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield | Φ_f_ | TBD | - |

| Excited State Lifetime | τ₀ | TBD | ns |

| Reduction Potential | E(F/F⁻•) | TBD | V vs. SCE |

| Oxidation Potential | E(F⁺•/F) | TBD | V vs. SCE |

| Excited State Energy | E₀₀ | TBD | eV |

| TBD: To Be Determined experimentally. |

Table 2: Stern-Volmer Analysis of m-Fluorotrifluoroacetophenone Quenching

| Quencher | Quencher Concentration [Q] (M) | I₀/I |

| Donor 1 | 0.00 | 1.00 |

| 0.01 | TBD | |

| 0.02 | TBD | |

| 0.05 | TBD | |

| 0.10 | TBD | |

| Acceptor 1 | 0.00 | 1.00 |

| 0.01 | TBD | |

| 0.02 | TBD | |

| 0.05 | TBD | |

| 0.10 | TBD | |

| TBD: To Be Determined experimentally. |

Table 3: Bimolecular Quenching Rate Constants

| Quencher | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | Ksv (M⁻¹) | kq (x 10¹⁰ M⁻¹s⁻¹) | ΔG° (eV) |

| Donor 1 | TBD | - | TBD | TBD | TBD |

| Donor 2 | TBD | - | TBD | TBD | TBD |

| Acceptor 1 | - | TBD | TBD | TBD | TBD |

| Acceptor 2 | - | TBD | TBD | TBD | TBD |

| TBD: To Be Determined experimentally. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to study the electron transfer quenching of m-fluorotrifluoroacetophenone.

Steady-State Fluorescence Quenching

Objective: To determine the Stern-Volmer constant (Ksv) for the quenching of m-fluorotrifluoroacetophenone by various electron donors and acceptors.

Materials:

-

m-Fluorotrifluoroacetophenone (high purity)

-

Quenchers (electron donors and acceptors of interest, high purity)

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol)

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of m-fluorotrifluoroacetophenone of a known concentration in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Prepare a series of quencher stock solutions of known concentrations.

-

In a series of volumetric flasks, add a constant volume of the m-fluorotrifluoroacetophenone stock solution.

-

To each flask, add varying volumes of a specific quencher stock solution to achieve a range of quencher concentrations.

-

Bring all flasks to the final volume with the solvent. A control sample with no quencher should also be prepared.

-

Record the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be set at the absorption maximum of m-fluorotrifluoroacetophenone.

-

Integrate the area under the emission peak for each spectrum to obtain the fluorescence intensity (I).

-

Plot I₀/I versus the quencher concentration [Q]. The slope of the resulting linear fit will be the Stern-Volmer constant (Ksv).

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the excited-state lifetime (τ₀) of m-fluorotrifluoroacetophenone and the bimolecular quenching rate constant (kq).

Materials:

-

Samples prepared as in the steady-state quenching experiment.

-

Time-Correlated Single Photon Counting (TCSPC) spectrometer or a similar instrument for lifetime measurements.

Procedure:

-

Measure the fluorescence decay of the m-fluorotrifluoroacetophenone solution without any quencher.

-

Fit the decay curve to a single or multi-exponential function to determine the excited-state lifetime (τ₀).

-

Measure the fluorescence decay for each of the solutions containing different concentrations of the quencher.

-

Fit these decay curves to determine the quenched lifetimes (τ).

-

The bimolecular quenching rate constant (kq) can be determined from the slope of a plot of 1/τ versus [Q], where the slope is equal to kq.

Transient Absorption Spectroscopy

Objective: To directly observe the formation and decay of the radical ions generated during the electron transfer process.

Materials:

-

Concentrated solution of m-fluorotrifluoroacetophenone and the quencher in a suitable solvent.

-

Nanosecond or femtosecond transient absorption spectrometer.

Procedure:

-

The sample is excited with a short laser pulse at a wavelength where m-fluorotrifluoroacetophenone absorbs.

-

A second, broadband probe pulse is passed through the sample at various time delays after the excitation pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

The transient absorption spectra will show the appearance of new absorption bands corresponding to the radical cation or anion of m-fluorotrifluoroacetophenone and the quencher.

-

The kinetics of the rise and decay of these transient species provide direct information about the rates of electron transfer and back electron transfer.

Cyclic Voltammetry

Objective: To determine the ground state reduction and oxidation potentials of m-fluorotrifluoroacetophenone and the quenchers.

Materials:

-

m-Fluorotrifluoroacetophenone

-

Quenchers

-

Electrolyte solution (e.g., tetrabutylammonium perchlorate in acetonitrile)

-

Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

Procedure:

-

Prepare a solution of the compound of interest in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

-

Scan the potential of the working electrode and record the resulting current.

-

The potential at which the current peaks will correspond to the oxidation or reduction potential of the compound. These values are crucial for the Rehm-Weller analysis.

Conclusion

The study of electron transfer quenching of m-fluorotrifluoroacetophenone, while not yet documented in detail, can be thoroughly investigated using the established photophysical and electrochemical techniques outlined in this guide. By systematically applying steady-state and time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and cyclic voltammetry, researchers can elucidate the kinetics and thermodynamics of the electron transfer processes involving this molecule. The data obtained from such studies will be invaluable for understanding its photochemical behavior and for its potential applications in areas such as photoredox catalysis and the development of novel photosensitizers. This guide provides the necessary framework for initiating and conducting a comprehensive investigation into this scientifically significant area.

A Technical Guide to the Conformational Analysis of 2'-Fluoro-Substituted Acetophenone Derivatives

Executive Summary: The conformational properties of drug candidates are critical determinants of their biological activity. For 2'-fluoro-substituted acetophenone derivatives, a class of compounds with significant potential in medicinal chemistry, understanding the rotational orientation of the acetyl group relative to the fluorinated phenyl ring is paramount. This technical guide synthesizes findings from key experimental and computational studies, establishing that these molecules overwhelmingly adopt an s-trans conformation. This preference is driven by the strong electrostatic repulsion between the ortho-fluorine and the carbonyl oxygen in the alternative s-cis form. The elucidation of this conformational lock is achieved through a powerful combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and Density Functional Theory (DFT) calculations. The insights gained are crucial for the rational design of potent and selective therapeutic agents.

Introduction: The Conformational Imperative in Drug Design

Fluorine has become a cornerstone element in modern medicinal chemistry, with over 20% of all pharmaceuticals containing at least one fluorine atom.[1] Its unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[1][2] Within the vast landscape of fluorinated compounds, acetophenone derivatives serve as versatile scaffolds for developing new therapeutic agents targeting a range of diseases.[3][4]

The biological function of these molecules is inextricably linked to their three-dimensional structure. A key determinant of this structure is the conformation around the single bond connecting the phenyl ring and the carbonyl group. For 2'-fluoro-substituted acetophenones, two primary planar conformers are possible: s-cis, where the fluorine and oxygen atoms are on the same side (syn-periplanar), and s-trans, where they are on opposite sides (anti-periplanar). This guide details the definitive evidence for the predominance of the s-trans conformer and outlines the methodologies used for its characterization.

The Exclusive s-trans Conformational Preference

Experimental and computational studies have conclusively shown that 2'-fluoro-substituted acetophenone derivatives exist almost exclusively in the s-trans conformation in both solution and solid states.[1][5] The primary driving force for this preference is the severe steric and electrostatic repulsion that would occur between the lone pair electrons of the electronegative fluorine and oxygen atoms in the s-cis arrangement.[1][5][6] This repulsion destabilizes the s-cis conformer to such an extent that it is not significantly populated at room temperature.

Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is essential for a comprehensive conformational analysis.

NMR is a powerful tool for studying solution-state conformations. The key technique for 2'-fluoroacetophenones involves the observation of "through-space" spin-spin couplings (TS-couplings) between nuclei that are spatially close but separated by several bonds.[5]

-

Experimental Protocol:

-

Sample Preparation: Dissolve the 2'-fluoro-substituted acetophenone derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra if necessary. Pay special attention to achieving high signal-to-noise to resolve small long-range couplings.

-

Analysis: Look for coupling between the fluorine atom (¹⁹F) and the α-protons (¹Hα) and α-carbon (¹³Cα) of the acetyl group. The observation of significant ⁵J(Hα, F) and ⁴J(Cα, F) couplings is indicative of the s-trans conformer, as only in this arrangement are the nuclei held in close enough proximity for through-space interaction to occur.[1][5]

-

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state.

-

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation from a saturated solution.

-

Data Collection: Mount a crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure will provide precise bond lengths, bond angles, and dihedral angles, confirming the s-trans conformation.[1][6]

-

Computational methods complement experimental data by providing theoretical validation and quantifying the energetic landscape of the conformers.

-

Computational Protocol:

-

Structure Generation: Generate 3D coordinates for both the s-cis and s-trans conformers of the molecule.

-

Geometry Optimization: Perform geometry optimization for both conformers using a suitable level of theory and basis set (e.g., mPW1PW91/6-311G(d,p), as cited in relevant studies).[1] Incorporate a solvent model (e.g., IEFPCM) to simulate solution-phase conditions.[1]

-

Energy Calculation: Calculate the single-point electronic energies of the optimized structures. The energy difference (ΔE) between the s-trans and s-cis conformers quantifies the greater stability of the s-trans form.

-

Frequency Analysis: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

-

Quantitative Data Summary

The conformational preference is supported by quantitative data from both NMR and DFT studies. The magnitude of the through-space coupling constants is particularly informative and shows a correlation with the solvent's dielectric constant.[5][7]

Table 1: Through-Space NMR Coupling Constants for 2'-Fluoroacetophenone in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | ⁵J(Hα, F) (Hz) | ⁴J(Cα, F) (Hz) |

| Benzene-d₆ | 2.28 | 2.6 | 13.0 |

| Chloroform-d | 4.81 | 3.0 | 13.7 |

| Acetone-d₆ | 21.0 | 3.5 | 14.8 |

| DMSO-d₆ | 47.2 | 3.9 | 15.6 |

Note: The consistent observation of large coupling constants confirms the prevalence of the s-trans conformer across all solvents.

Table 2: Calculated Relative Energy of Conformers

| Derivative | Method | ΔE (s-cis vs. s-trans) (kcal/mol) | Conclusion |

| 2'-Fluoroacetophenone | DFT | > 5.0 | s-trans is overwhelmingly more stable |

| Generic 2'-Fluoro Derivative | DFT | Typically > 5.0 | s-trans preference is a general feature |

Implications for Drug Development

The rigid, well-defined s-trans conformation of 2'-fluoro-substituted acetophenones is highly advantageous for drug design. Pre-organizing a molecule into its bioactive conformation minimizes the entropic penalty upon binding to a biological target, which can lead to enhanced binding affinity and potency.

This principle is relevant in contexts such as the development of enzyme inhibitors. For example, derivatives of fluorinated acetophenones have been investigated as inhibitors of enzymes linked to type 2 diabetes, such as protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.[3] A conformationally locked inhibitor can fit more precisely into the enzyme's active site, leading to more effective inhibition of the catalytic process.

Conclusion

The conformational analysis of 2'-fluoro-substituted acetophenone derivatives reveals a consistent and overwhelming preference for the s-trans conformer. This structural rigidity is a direct consequence of electronic repulsion between the ortho-fluorine and carbonyl oxygen atoms. A synergistic approach utilizing NMR through-space couplings, X-ray crystallography, and DFT calculations provides a complete and unambiguous picture of this conformational landscape. For researchers in drug discovery, this knowledge is invaluable, enabling the design of highly specific and potent inhibitors by leveraging the pre-organized, low-energy conformation of this important chemical scaffold.

References

- 1. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.ucr.edu [search.library.ucr.edu]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2,2,3'-Tetrafluoroacetophenone from 3-fluorobenzaldehyde

Abstract: This document provides detailed protocols for the synthesis of 2,2,2,3'-Tetrafluoroacetophenone, a valuable compound in pharmaceutical and agrochemical research. The synthesis is achieved through a two-step process commencing with the oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid, followed by a robust trifluoromethylation of the resulting carboxylic acid. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The introduction of a trifluoromethyl group into organic molecules is a critical strategy in medicinal chemistry, often leading to enhanced metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] this compound is a key building block for various bioactive compounds. The following protocols detail a reliable two-step synthesis route starting from the readily available 3-fluorobenzaldehyde. The first step involves the oxidation of the aldehyde to a carboxylic acid, a fundamental transformation in organic chemistry. The second, and key, step is the conversion of the benzoic acid derivative to the corresponding aryl trifluoromethyl ketone. While traditional methods for synthesizing trifluoromethyl ketones can be limited by harsh conditions or the need for pre-functionalized starting materials, the described protocol for the trifluoromethylation of benzoic acids offers a more direct and versatile approach.[2]

Overall Reaction Scheme

The synthesis of this compound from 3-fluorobenzaldehyde is performed in two sequential steps:

-

Step 1: Oxidation of 3-fluorobenzaldehyde to 3-fluorobenzoic acid.

-

Step 2: Trifluoromethylation of 3-fluorobenzoic acid to this compound.

References

Application Note: Synthesis of Fluorinated Acetophenones via Grignard Reaction

Introduction

The Grignard reaction is a fundamental organometallic reaction that facilitates the formation of carbon-carbon bonds, making it a cornerstone of organic synthesis.[1][2] This method is particularly valuable for synthesizing ketones, including the diverse range of fluorinated acetophenone derivatives.[2] These fluorinated compounds are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and other bioactive molecules due to the unique properties conferred by the fluorine atom, such as altered metabolic stability and binding affinity.[3][4] This document provides detailed protocols for two effective Grignard-based methods for synthesizing fluorinated acetophenones: the reaction of a Grignard reagent with a fluorinated nitrile and the acylation of a Grignard reagent using a Weinreb amide.[2]

Core Principles

The synthesis of ketones via Grignard reagents can be broadly categorized into two reliable routes:

-

Reaction with Organonitriles : This classic approach involves the nucleophilic addition of a Grignard reagent to the carbon atom of a nitrile.[5] This forms an intermediate imine salt, which upon acidic hydrolysis, yields the desired ketone.[2][5] This method is straightforward and effective for a variety of substrates.[6]

-

The Weinreb-Nahm Ketone Synthesis : This method utilizes an N-methoxy-N-methylamide (Weinreb amide) as the acylating agent. Its primary advantage is the formation of a stable, chelated tetrahedral intermediate that prevents the common over-addition of a second Grignard reagent molecule, thus avoiding the formation of tertiary alcohol byproducts.[2] This leads to higher yields and greater selectivity for the target ketone.

A critical requirement for any Grignard reaction is the use of strictly anhydrous (dry) conditions.[7] Grignard reagents are potent bases and will react with any protic source, especially water, which would quench the reagent and halt the desired reaction.[1] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).[2]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and expected yields for the synthesis of fluorinated acetophenones using Grignard reagents with both nitrile and Weinreb amide electrophiles.

Table 1: Grignard Reaction with Fluorinated Nitriles

| Fluorinated Nitrile Substrate | Grignard Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Hydrolysis Agent | Approx. Yield (%) |